Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate include other pyrimidine derivatives with different substituents, such as:
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c1-3-17-11(16)7-5(2)18-10-8(7)9(13)14-6(4-12)15-10/h3-4H2,1-2H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBQSKWIQCCKOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC(=NC(=C12)N)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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